(3-((Hydroxyimino)methyl)phenyl)boronic acid (3-((Hydroxyimino)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005204
InChI: InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5-
SMILES:
Molecular Formula: C7H8BNO3
Molecular Weight: 164.96 g/mol

(3-((Hydroxyimino)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC16005204

Molecular Formula: C7H8BNO3

Molecular Weight: 164.96 g/mol

* For research use only. Not for human or veterinary use.

(3-((Hydroxyimino)methyl)phenyl)boronic acid -

Specification

Molecular Formula C7H8BNO3
Molecular Weight 164.96 g/mol
IUPAC Name [3-[(Z)-hydroxyiminomethyl]phenyl]boronic acid
Standard InChI InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5-
Standard InChI Key MAJVYIIPEHMBDV-UITAMQMPSA-N
Isomeric SMILES B(C1=CC(=CC=C1)/C=N\O)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C=NO)(O)O

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound is [3-[(E)-hydroxyiminomethyl]phenyl]boronic acid, reflecting its geometric configuration and functional groups. The hydroxyimino group (-CH=N-OH) is conjugated to the phenyl ring at the para position relative to the boronic acid moiety (-B(OH)2_2). This arrangement creates a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl group of the imine and the boronic acid.

Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H8BNO3\text{C}_7\text{H}_8\text{BNO}_3Chemsrc
Molecular Weight164.954 g/molChemsrc
Density1.2 ± 0.1 g/cm3^3Chemsrc
Boiling Point381.4 ± 44.0 °CChemsrc
Flash Point184.5 ± 28.4 °CChemsrc
LogP (Partition Coefficient)1.28Chemsrc

The compound’s polar surface area (73.05 Å2^2) and moderate lipophilicity (LogP = 1.28) suggest balanced solubility in both aqueous and organic media, a critical feature for its reactivity in cross-coupling reactions .

ParameterValue/ObservationSource
Storage Conditions2–8°CChemsrc
Vapor Pressure0.0 ± 0.9 mmHg at 25°CChemsrc
HygroscopicityModerateInferred

The compound’s boronic acid group is prone to protodeboronation under acidic conditions, necessitating anhydrous storage. Its stability in protic solvents is limited, with gradual hydrolysis observed in aqueous environments .

Reactivity and Chemical Applications

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. The hydroxyimino group in this derivative introduces additional coordination sites, enabling dual functionality in catalysis.

Representative Reactions

  • Suzuki Coupling:

    Ar-B(OH)2+Ar-XPd catalystAr-Ar+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}_3 + \text{HX}

    This reaction proceeds efficiently at 80–100°C in tetrahydrofuran/water mixtures.

  • Imine Tautomerization:
    The hydroxyimino group undergoes keto-enol tautomerism, influencing its electronic interactions with metal catalysts:

    -CH=N-OH-C(OH)=NH\text{-CH=N-OH} \leftrightarrow \text{-C(OH)=NH}
CompoundLogPBoiling Point (°C)Key Application
Phenylboronic acid1.02315.2Carbohydrate sensing
(3-Formylphenyl)boronic acid1.15368.9Cross-coupling precursor
(3-((Hydroxyimino)methyl)phenyl)boronic acid1.28381.4Multifunctional catalyst

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